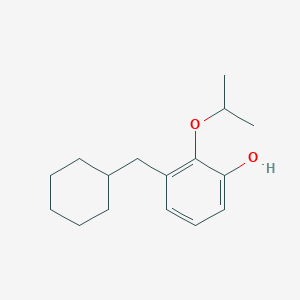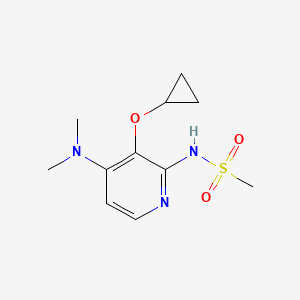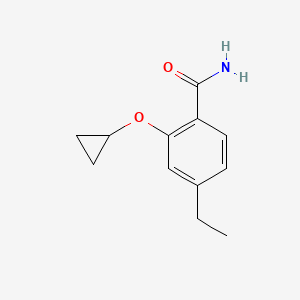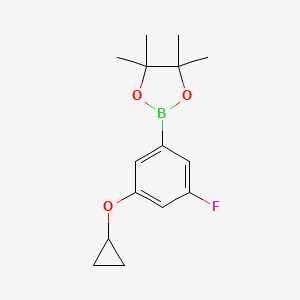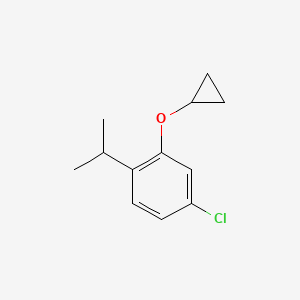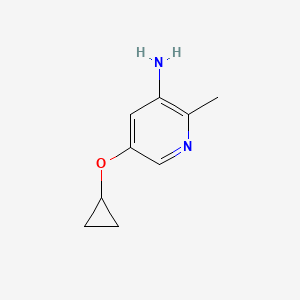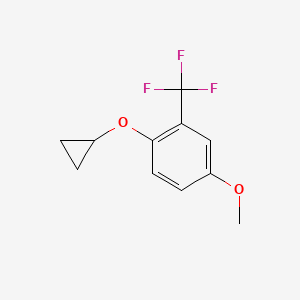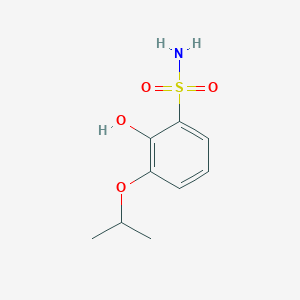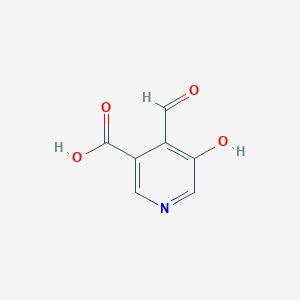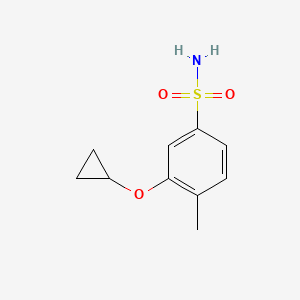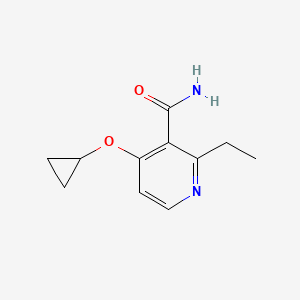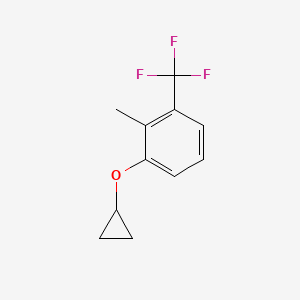
1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclopropoxy group may contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the cyclopropoxy group, resulting in different chemical and biological properties.
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its cyclopropoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-9(11(12,13)14)3-2-4-10(7)15-8-5-6-8/h2-4,8H,5-6H2,1H3 |
Clé InChI |
UMPKFBAYXNNRIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


